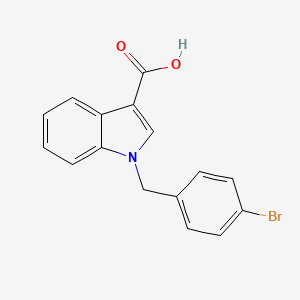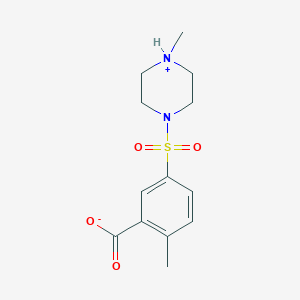
1-(4-bromobenzyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-1H-indole-3-carboxylic acid is a chemical compound characterized by its bromobenzyl group attached to an indole ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and indole-3-carboxylic acid.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromobenzyl group is introduced to the indole ring. This process often requires a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalysts: Catalysts may be employed to enhance the reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the bromobenzyl group, although this is less common.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.
Hydroxylated or Aminated Compounds: Substitution of the bromine atom can produce hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to understand the interaction of bromobenzyl groups with biological targets.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group can engage in non-covalent interactions with proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds, further modulating biological processes.
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a methoxy group instead of bromine.
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Nitrobenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in the bromobenzyl group provides unique chemical reactivity compared to other halogens.
Indole Core: The indole core is a common structural motif in many biologically active compounds, making this compound versatile in various applications.
This comprehensive overview highlights the significance of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid in scientific research and its potential applications across multiple fields
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVZTVSOWIXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)


![1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815446.png)
![3-[(4-Methyl-1,4-diazepan-1-ium-1-yl)methyl]benzoate](/img/structure/B7815456.png)
![1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide](/img/structure/B7815457.png)
![{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815460.png)
![1-[(2-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815463.png)


![Acetamide, 2-[(4-nitrophenyl)amino]-](/img/structure/B7815485.png)
![4-[(4-Bromo-3-methylphenyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7815496.png)
